N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide is a compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bifuran moiety, which is a structure consisting of two furan rings connected by a single bond. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide typically involves the reaction of 2,2’-bifuran with appropriate reagents to introduce the hydroxyethyl and dimethylbutanamide groups. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction can be carried out using 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including reaction time, solvent, and substrate amounts, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and ability to produce high yields under mild conditions. Additionally, the use of continuous flow reactors can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bifuran moiety is particularly reactive and can participate in a range of transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can lead to the formation of bifuran diols, while reduction can yield bifuran alcohols.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential biological activity.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. For example, the compound has been shown to inhibit the activity of certain enzymes involved in lipid synthesis, making it a potential therapeutic agent for metabolic disorders . The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)furan-2-carboxamide: This compound features a similar bifuran structure but with different substituents.
2,5-Dihydro-2,2’-bifuran: Another bifuran derivative, this compound is used in the synthesis of advanced materials and has unique chemical properties.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3,3-dimethylbutanamide stands out due to its specific combination of functional groups. The presence of the hydroxyethyl and dimethylbutanamide groups imparts unique reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)9-15(19)17-10-11(18)12-6-7-14(21-12)13-5-4-8-20-13/h4-8,11,18H,9-10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDAZVIZHFJRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(O1)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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